molecular formula C13H16N2O2 B13877911 1-(4-Aminophenyl)-4,4-dimethylpiperidine-2,6-dione

1-(4-Aminophenyl)-4,4-dimethylpiperidine-2,6-dione

Cat. No.: B13877911
M. Wt: 232.28 g/mol
InChI Key: OXDYSRWMHAUGHG-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-4,4-dimethylpiperidine-2,6-dione is a compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-4,4-dimethylpiperidine-2,6-dione can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired piperidine-dione compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization methods, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-4,4-dimethylpiperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aminophenyl group allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-(4-Aminophenyl)-4,4-dimethylpiperidine-2,6-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-4,4-dimethylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The aminophenyl group allows the compound to bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as enzyme inhibition or modulation of cell signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(4-Aminophenyl)-4,4-dimethylpiperidine-2,6-dione stands out due to its unique combination of an aminophenyl group and a dimethylpiperidine-dione structure. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

1-(4-aminophenyl)-4,4-dimethylpiperidine-2,6-dione

InChI

InChI=1S/C13H16N2O2/c1-13(2)7-11(16)15(12(17)8-13)10-5-3-9(14)4-6-10/h3-6H,7-8,14H2,1-2H3

InChI Key

OXDYSRWMHAUGHG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(C(=O)C1)C2=CC=C(C=C2)N)C

Origin of Product

United States

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